Geraldol

Descripción general

Descripción

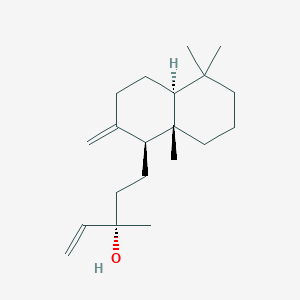

Geraldol is the O-methyl metabolite of fisetin in mice and is reported to suppress endothelial cell migration and proliferation .

Synthesis Analysis

It is also a metabolite of fisetin .

Molecular Structure Analysis

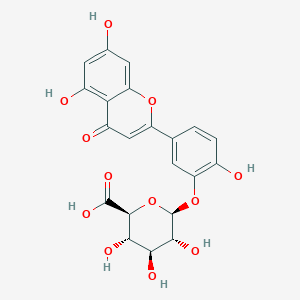

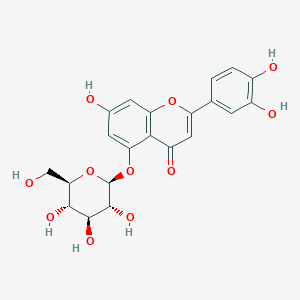

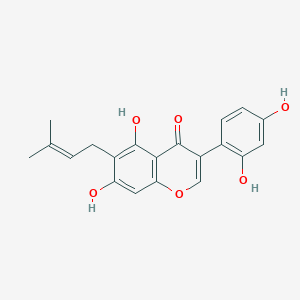

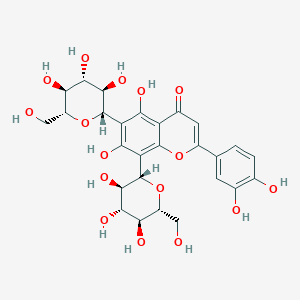

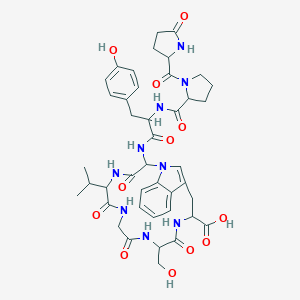

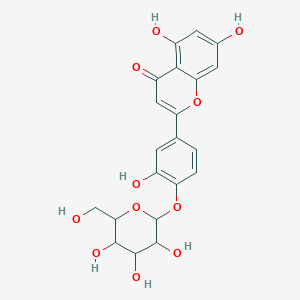

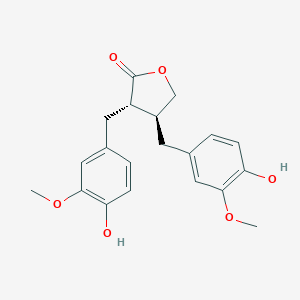

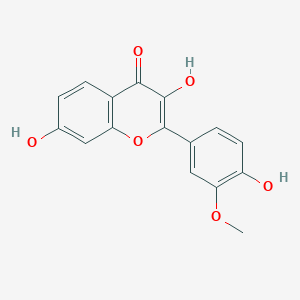

This compound has a molecular formula of C16H12O6 . It is a flavonoid and its identity has been confirmed through analytical high performance liquid chromatography, electrospray ionization-mass spectrometry, and nuclear magnetic resonance analyses .

Physical And Chemical Properties Analysis

This compound has an empirical formula of C16H12O6 and a molar mass of 300.27 g/mol . It is a reference substance for HPLC .

Aplicaciones Científicas De Investigación

Inhibition of Aquaporin-4 Binding

Geraldol, identified as a flavonoid, has shown potential as an inhibitor in neurological autoimmune diseases. A study demonstrated that this compound can effectively block the binding of NMO-IgG to Aquaporin-4, which is crucial in the pathogenesis of Neuromyelitis Optica (NMO), a severe neurological disorder. This finding suggests this compound's therapeutic value in NMO drug development (Wang et al., 2020).

Pharmacokinetics and Metabolism

This compound is a metabolite of fisetin, a flavonoid with several beneficial properties. Research on the pharmacokinetics of fisetin and this compound in mice indicated that fisetin is rapidly methylated to this compound in vivo, with this compound showing higher concentration levels than fisetin following administration. These findings are crucial for understanding the metabolic pathways and potential therapeutic uses of fisetin and this compound (Jo et al., 2016).

Inhibition of CYP2C8 Enzyme

A study explored the inhibitory effects of fisetin and its methylated metabolite, this compound, on human cytochrome P450 enzymes. The findings showed that both fisetin and this compound selectively inhibit the CYP2C8 enzyme in human liver microsomes, with fisetin exhibiting a more potent inhibitory effect than this compound. This research is significant for understanding potential herb-drug interactions involving fisetin and this compound (Shrestha et al., 2018).

Anticancer Potential

This compound has been examined for its effects on redox potential in leukemia cells. A study found that this compound increased the redox potential in HL-60 leukemia cells, which may contribute to its anticancer effects. This research contributes to the understanding of the mechanisms underlying this compound's potential as an anti-cancer agent (Gu, 2010).

Mecanismo De Acción

Target of Action

Geraldol primarily targets Aquaporin-4 (AQP4) . AQP4 is a water channel protein that plays a crucial role in water balance in the central nervous system . It is also a known target of the autoimmune antibody NMO-IgG, which is associated with Neuromyelitis Optica (NMO), a severe neurological demyelinating autoimmune disease .

Mode of Action

This compound interacts with its target, AQP4, by inhibiting the binding of NMO-IgG to AQP4 . This interaction effectively blocks the activation of antibody-mediated and complement-dependent cytotoxicity (CDC), which is thought to underlie the pathogenesis of NMO .

Biochemical Pathways

It is known that this compound’s action on aqp4 leads to a decrease in cdc in nmo-igg/complement-treated cells . This suggests that this compound may affect the complement system, a part of the immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells from an organism.

Pharmacokinetics

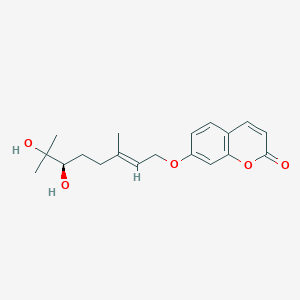

It is known that this compound is an active metabolite of fisetin , a polyphenol found in several fruits and vegetables . The encapsulation of Fisetin into a dietary fibre hydrogel scaffold has been shown to improve its delivery and bioavailability, suggesting a similar potential for this compound .

Result of Action

This compound’s action results in a decrease in CDC in NMO-IgG/complement-treated cells . It exhibits low cytotoxicity, with no effect on proliferation or apoptosis of cells . , suggesting that it may have a specific, targeted effect on the immune response without disrupting normal cellular functions.

Action Environment

It is known that the bioavailability of fisetin, from which this compound is derived, can be improved through encapsulation, protecting it from environmental factors such as low stomach ph conditions and extensive intestinal biotransformation . This suggests that similar strategies could potentially enhance the efficacy and stability of this compound.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Geraldol plays a significant role in biochemical reactions, particularly as an active metabolite of fisetin. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions help mitigate oxidative damage by neutralizing reactive oxygen species . Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, this compound has been observed to enhance cell survival and reduce apoptosis by modulating cell signaling pathways such as the PI3K/Akt pathway . In immune cells, this compound can suppress the production of pro-inflammatory cytokines, thereby reducing inflammation . Furthermore, this compound influences cellular metabolism by enhancing mitochondrial function and promoting energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to specific biomolecules and modulate their activity. This compound can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory mediators . Additionally, this compound can activate transcription factors like Nrf2, leading to the upregulation of antioxidant genes and enhancing cellular defense mechanisms . These interactions at the molecular level contribute to the overall beneficial effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can maintain its protective effects on cellular function, including sustained antioxidant activity and anti-inflammatory properties . The exact temporal dynamics of this compound’s effects may vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances . It is crucial to determine the optimal dosage range to maximize the therapeutic benefits of this compound while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its parent compound, fisetin. This compound is primarily metabolized through phase II conjugation reactions, such as glucuronidation and sulfation . These metabolic pathways facilitate the elimination of this compound from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and redox balance .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. For instance, this compound can be transported across cell membranes via organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, this compound can accumulate in the mitochondria, where it enhances mitochondrial function and promotes energy production . Additionally, this compound can localize to the nucleus, where it modulates gene expression and influences cellular responses .

Propiedades

IUPAC Name |

3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-13-6-8(2-5-11(13)18)16-15(20)14(19)10-4-3-9(17)7-12(10)22-16/h2-7,17-18,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFQRUBJBPLPAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175851 | |

| Record name | Geraldol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21511-25-1 | |

| Record name | Geraldol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21511-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geraldol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021511251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geraldol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERALDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KR35TI2XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

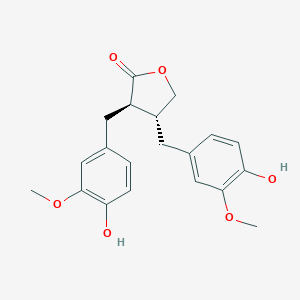

A: Geraldol exhibits its activity primarily by inhibiting the binding of neuromyelitis optica immunoglobulin G (NMO-IgG) to aquaporin-4 (AQP4). [] This interaction prevents the subsequent activation of antibody-mediated and complement-dependent cytotoxicity (CDC), a key pathogenic mechanism in neuromyelitis optica (NMO). [] Additionally, this compound has been shown to induce apoptosis in leukemia cells, potentially through the generation of reactive oxygen species (ROS). [, ]

A: this compound is a flavonoid, specifically a flavanonol. Its molecular formula is C16H14O6 and its molecular weight is 302.28 g/mol. [, , ] The structure is characterized by a 2,3-double bond in the C ring, a hydroxyl group at position 3, and ortho-substituting hydroxyl groups in the B ring. []

A: Studies comparing this compound with other flavonoids suggest that the presence of a 2,3-double bond in the C ring, a hydroxyl group at position 3, and ortho-hydroxyl substitution in the B ring contribute to its potent cytotoxic activity. [, ] Conversely, the presence of a hydroxyl group at position 5 appears to decrease cytotoxicity. []

A: In studies comparing the cytotoxic effects of various flavonoids on leukemia HL-60 cells, this compound demonstrated greater potency than hesperetin and naringenin but lower potency than 3,6-dihydroxyflavone and luteolin. [, ] This suggests a structure-dependent activity profile within the flavonoid family.

A: this compound is a known metabolite of fisetin, another flavonoid. [, , ] Research in mice indicates that fisetin is completely converted to this compound in vivo. [] Further research is needed to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in humans.

A: Research suggests potential applications for this compound in treating NMO, due to its ability to inhibit NMO-IgG binding to AQP4. [] Additionally, its cytotoxic effects on leukemia cells warrant further investigation for potential anti-cancer applications. [, ]

A: Common analytical techniques used for this compound identification and quantification include high performance liquid chromatography (HPLC), electrospray ionization-mass spectrometry (ESI-MS), and nuclear magnetic resonance (NMR). []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.